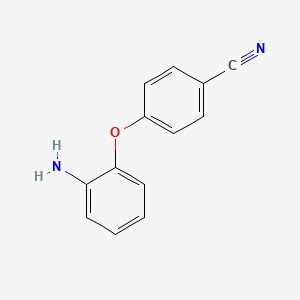

4-(2-Aminophenoxy)benzonitrile

Description

Contextualization of Aminophenoxybenzonitrile Derivatives in Organic Synthesis and Materials Science

Aminophenoxybenzonitrile derivatives, including 4-(2-Aminophenoxy)benzonitrile and its isomers, are significant intermediates in both organic synthesis and materials science. google.com In organic chemistry, they are classified as derivatives, which are compounds produced from a similar parent compound through chemical processes, often involving the modification of functional groups. reagent.co.uk These molecules serve as foundational units for constructing more complex structures. reagent.co.uk

Their primary application, however, lies in the field of materials science, specifically in the synthesis of high-performance polymers. vulcanchem.comresearchgate.net Aminophenoxybenzonitrile compounds are used as monomers in polycondensation reactions to create polymers such as polyimides and poly(amide-imide)s. researchgate.netresearchgate.netresearchgate.net For instance, diamine derivatives like 2,6-bis(4-aminophenoxy)benzonitrile are reacted with aromatic dicarboxylic acids or dianhydrides to produce polymers with desirable properties. researchgate.netresearchgate.net

The resulting polymers often exhibit excellent thermal stability, with decomposition temperatures frequently exceeding 400°C. researchgate.net They can also demonstrate good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is crucial for processing and film formation. researchgate.netresearchgate.net The incorporation of the nitrile (cyano) group into the polymer backbone has been shown to enhance the dielectric constant of the resulting materials, making them suitable for applications in electronics. researchgate.netescholarship.org Research has demonstrated that polyimides derived from cyano-containing diamines can form tough, flexible films with high glass transition temperatures and stable dielectric properties over a wide temperature range. researchgate.netescholarship.org These characteristics make them valuable for applications in the aerospace, electronics, and automotive industries. google.comdokumen.pub

Significance of the Amino and Nitrile Functional Groups in Molecular Design

The utility of this compound stems directly from the distinct chemical reactivity and properties of its amino (–NH₂) and nitrile (–C≡N) functional groups. enamine.netsolubilityofthings.com Functional groups are specific arrangements of atoms within molecules that determine their characteristic chemical reactions. solubilityofthings.commasterorganicchemistry.combiotech-asia.org

The amino group is a primary amine attached to an aromatic ring. Its key features include:

Nucleophilicity and Basicity : The lone pair of electrons on the nitrogen atom makes the amino group both a nucleophile and a weak base. solubilityofthings.commasterorganicchemistry.com This allows it to react with a wide range of electrophiles.

Hydrogen Bonding : The presence of N-H bonds allows the amino group to act as a hydrogen bond donor, which influences the physical properties of the molecule, such as its boiling point and solubility. masterorganicchemistry.com

Reactivity in Polymerization : The amino group is crucial for polymerization reactions. It readily reacts with carboxylic acid derivatives (like acid chlorides) and anhydrides to form amide and imide linkages, respectively, which are the backbones of polyamides and polyimides. researchgate.netresearchgate.net

The nitrile group (or cyano group) also imparts significant functionality:

Polarity and Interactions : The carbon-nitrogen triple bond is highly polarized, making the nitrile group a strong dipole. This allows it to participate in dipole-dipole interactions and act as a hydrogen bond acceptor. enamine.netsci-hub.box

Synthetic Versatility : The nitrile group can be chemically transformed into other important functional groups. For example, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. enamine.netsolubilityofthings.com

Material Property Modification : In polymer science, the high polarity of the nitrile group is strategically used to increase the dielectric constant of materials. researchgate.netescholarship.org This is a critical design element for polymers used in electronic components like capacitors.

The presence of both an amino and a nitrile group on the same molecule makes this compound a valuable bifunctional building block. enamine.net These two groups can be addressed in separate reaction steps, allowing for the strategic and controlled synthesis of complex molecules and polymers. enamine.net

Overview of the Chemical Compound's Research Trajectory and Interdisciplinary Relevance

The research trajectory of aminophenoxybenzonitrile derivatives began with foundational work in polymer chemistry. Early patents from the 1970s describe the synthesis of diaminophenoxy benzonitriles and their use as monomers for producing polyimide and polyamide-imide resins. google.com This initial research established their potential for creating thermally stable materials. google.com

Subsequent research has focused on refining the synthesis and exploring the structure-property relationships of polymers derived from these monomers. Studies have systematically synthesized series of polyamides and polyimides using various aminophenoxybenzonitrile isomers and different dianhydrides to tune the final properties of the materials. researchgate.netresearchgate.net For example, research has investigated how the position of the amino group (meta vs. para) and the specific linkage in the polymer backbone affect properties like solubility, thermal stability, and film-forming ability. researchgate.netresearchgate.net

The interdisciplinary relevance of this compound and its derivatives lies at the intersection of organic synthesis, polymer chemistry, and materials science. researchgate.netescholarship.org As a synthetic building block, it is of interest to organic chemists for creating novel molecular architectures. enamine.netnih.gov For polymer chemists and materials scientists, it is a key component in the design of advanced functional materials. researchgate.netescholarship.org The development of polymers with high dielectric constants, for instance, directly addresses the needs of the electronics industry for materials used in energy storage and insulation. escholarship.org The compound's journey from a synthetic curiosity to a component in high-performance materials illustrates a common pathway in chemical research where fundamental molecular design leads to tangible technological applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJJVBACWYPFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355686 | |

| Record name | 4-(2-aminophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30202-92-7 | |

| Record name | 4-(2-Aminophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30202-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-aminophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Aminophenoxy Benzonitrile and Its Analogs

Strategic O-Arylation via Nucleophilic Aromatic Substitution Mechanisms

The cornerstone of synthesizing 4-(2-aminophenoxy)benzonitrile and its analogs is the strategic O-arylation, typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.orgiscnagpur.ac.in This powerful bond-forming reaction involves the displacement of a leaving group on an activated aromatic ring by a nucleophile. wikipedia.orglibretexts.orgiscnagpur.ac.in

Utilization of Activated Halogenated Benzonitrile (B105546) Substrates

The SNAr pathway to this compound relies on the use of an electron-deficient benzonitrile ring. wikipedia.orglibretexts.orgiscnagpur.ac.in This is typically achieved by having a good leaving group, most commonly a halogen such as fluorine or chlorine, positioned on the benzonitrile core. lookchem.commdpi.comgoogle.comresearchgate.net The presence of the strongly electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitrile. wikipedia.orglibretexts.org For the synthesis of this compound, a 4-halobenzonitrile, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile, serves as the activated substrate. mdpi.com The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached. iscnagpur.ac.in

Reaction with Aminophenol Precursors and Their Alkali Metal Salts

The nucleophilic component in the synthesis is typically 2-aminophenol (B121084) or its corresponding alkali metal salt. lookchem.commdpi.comgoogle.com The phenoxide, generated in situ by treating 2-aminophenol with a base, is a potent nucleophile that readily attacks the electron-deficient carbon of the halogenated benzonitrile. mdpi.com The use of alkali metal salts of aminophenols, such as the potassium or sodium salt, can also be employed to enhance the nucleophilicity of the oxygen atom. google.comgoogle.com

Optimization of Reaction Conditions: Solvent Systems and Basic Additives

The success of the SNAr reaction for synthesizing this compound is highly dependent on the reaction conditions.

Solvent Systems: Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive. google.comgoogle.com Commonly used solvents include:

N-methyl-2-pyrrolidone (NMP) lookchem.comgoogle.com

Dimethyl sulfoxide (B87167) (DMSO) mdpi.comgoogle.com

Dimethylformamide (DMF) mdpi.comgoogle.com

Dimethylacetamide (DMAc) researchgate.net

These solvents facilitate the dissolution of the reactants and promote the desired nucleophilic substitution.

Basic Additives: A crucial component is the base, which serves to deprotonate the hydroxyl group of the aminophenol, thereby generating the more nucleophilic phenoxide ion. alfa-chemistry.com Anhydrous potassium carbonate (K2CO3) is a widely used base in these reactions due to its moderate basicity, low cost, and ease of handling. lookchem.commdpi.comgoogle.comresearchgate.netgoogle.comalfa-chemistry.com Other bases such as sodium hydride (NaH) and potassium tert-butoxide have also been reported. mdpi.comgoogle.com The choice of base can influence the reaction rate and yield.

The reaction temperature is another critical parameter that requires optimization. Temperatures can range from room temperature to elevated temperatures (e.g., 90-160 °C) to drive the reaction to completion. lookchem.commdpi.comgoogle.com

| Halogenated Benzonitrile | Aminophenol | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 2,6-Difluorobenzonitrile | 3-Aminophenol (B1664112) | Potassium Carbonate | NMP | 70 | lookchem.com |

| 2,6-Dichlorobenzonitrile (B3417380) | 4-Aminophenol (B1666318) | Potassium Carbonate | NMP/Toluene | 100-160 | lookchem.com |

| 4-Fluorobenzonitrile derivative | 4-Aminophenol | Potassium Carbonate | DMSO | 90 | mdpi.com |

| 2,6-Dichlorobenzonitrile | p-Aminophenol | Potassium Carbonate | DMAc | Not specified | researchgate.net |

| 2-Chloro-6-nitrobenzonitrile | 4-Aminophenol | Potassium Carbonate | DMSO | 50 | google.com |

Controlled Synthesis of Positional Isomers and Multi-Substituted Derivatives

The principles of SNAr can be extended to the controlled synthesis of various positional isomers and multi-substituted derivatives. By selecting appropriately substituted halogenated benzonitriles and aminophenols, a wide array of aminophenoxybenzonitrile analogs can be accessed. For instance, the reaction of 2,6-dihalobenzonitriles with different aminophenols (e.g., 3-aminophenol or 4-aminophenol) can lead to the formation of bis(aminophenoxy)benzonitrile derivatives. lookchem.comresearchgate.net The reaction conditions, particularly temperature, can be controlled to achieve selective mono- or di-substitution. lookchem.com This allows for a modular approach to construct complex molecules with specific substitution patterns. The synthesis of such derivatives is of interest for creating novel polymers and materials with tailored properties. lookchem.comgoogle.com

Targeted Functional Group Interconversions in Synthetic Pathways

In addition to direct O-arylation, the synthesis of this compound can be achieved through the strategic interconversion of functional groups on a pre-formed diaryl ether backbone.

Selective Reduction of Nitro-Containing Benzonitrile Precursors to Amines

An alternative and common route involves the synthesis of a nitro-containing precursor, 4-(2-nitrophenoxy)benzonitrile (B169614), which is then selectively reduced to the desired amine. calvin.edu This two-step process begins with the SNAr reaction between a 4-halobenzonitrile and 2-nitrophenol. The resulting 4-(2-nitrophenoxy)benzonitrile intermediate possesses a nitro group that can be chemoselectively reduced to an amino group. calvin.eduresearchgate.netjsynthchem.com

This reduction is a critical step and requires reagents that can selectively reduce the nitro group without affecting the nitrile functionality. A variety of reducing agents and catalytic systems have been employed for this transformation, including:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or formic acid. mdpi.comresearchgate.net

Metal-Based Reductions: Other metal-based systems, such as those involving iron or tin in acidic media, can also be effective.

The choice of reducing agent and reaction conditions is crucial to ensure high yield and selectivity, preventing over-reduction or side reactions. calvin.eduresearchgate.net This method provides a reliable pathway to this compound and its analogs, especially when direct amination is challenging.

| Nitro-Containing Precursor | Reducing Agent/Catalyst | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| 2-Nitrobenzonitrile | BH3·THF or NaBH4/TFA | Not specified | Selective reduction of nitrile to primary amine | calvin.edu |

| Aromatic Nitro Compounds | Formic acid with 10% Pd-C | Methanol (B129727) | Selective reduction of nitro group | researchgate.net |

| Nitroaromatic Compounds | NaBH4/Ni(PPh3)4 | Ethanol | Reduction of nitro to amine | jsynthchem.com |

| 4-(3-Hydroxyphenoxy) nitrobenzene | Pd/C, Hydrogen | Methanol | Reduction of nitro to amine | mdpi.com |

Comparative Analysis of Convergent versus Divergent Synthetic Routes for Related Systems

The synthesis of complex systems related to this compound, such as tripodal N-substituted melamines based on (4-aminophenoxy)alkanoic acids, provides a clear illustration of this comparative analysis. A study systematically evaluated both convergent and divergent routes to these target molecules (Compounds A and B in the original research).

Convergent Approach: This route commenced with N-(4-hydroxyphenyl)acetamide (Paracetamol). The synthesis involved three main stages:

Williamson Etherification: The starting phenol (B47542) was reacted with an appropriate haloalkanoate.

Hydrolysis: The ester and amide functionalities were hydrolyzed under acidic conditions to yield the key (4-aminophenoxy)alkanoic acid hydrochloride intermediate.

Coupling: Three equivalents of this intermediate were coupled to a central cyanuric chloride core in a one-pot reaction to yield the final tripodal melamine.

Divergent Approach: This strategy began with the central core, cyanuric chloride. The steps were as follows:

Initial Coupling: Cyanuric chloride was first reacted with 4-aminophenol.

Williamson Etherification: The resulting intermediate, now bearing phenolic hydroxyl groups, was subjected to etherification with a haloalkanoate.

Hydrolysis: The final step involved the hydrolysis of the terminal ester groups to yield the target acid.

Consideration of Yields and Selectivity in Novel Synthetic Protocol Development

The development of novel and efficient synthetic protocols for molecules like this compound hinges on maximizing reaction yields and controlling selectivity. The core structure of this compound features a diaryl ether linkage, the formation of which is a critical step in its synthesis. Two of the most prominent methods for constructing this C-O bond are the Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling. researchgate.net

The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.org While historically significant, traditional Ullmann conditions often require harsh conditions (high temperatures, stoichiometric copper) which can limit functional group tolerance. Modern advancements have led to milder conditions using catalytic amounts of copper, various ligands, and different bases, significantly improving yields and applicability. For instance, the synthesis of aminophenoxy benzonitriles has been achieved by reacting a dinitro- or dichloro-benzonitrile with an aminophenol salt in a dipolar aprotic solvent. google.com A patent described the reaction of 2,4-dinitrobenzonitrile (B1296554) with 4-aminophenol using potassium carbonate in DMSO at 75°C, demonstrating the feasibility of this transformation. google.com

The table below presents research findings on the yields of Ullmann-type reactions for the synthesis of related phenoxyaniline (B8288346) and diaryl ether compounds.

| Aryl Halide/Substrate | Phenol/Amine | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,6-Dichlorobenzonitrile | p-Aminophenol | K₂CO₃ | DMAc | - | - | researchgate.net |

| 4-Iodotoluene | Phenol | CuI / Ligand | Toluene | 120 | 67-98 | |

| 2,4-Dinitrobenzonitrile | 4-Aminophenol | K₂CO₃ | DMSO | 75 | - | google.com |

| 3-Nitrophenoxybenzene | - | Fe₃C@N-C (for reduction) | - | 40 | 98 | |

| 2,6-Difluorobenzonitrile | 3-Aminophenol | K₂CO₃ | NMP | 70 | 84 | lookchem.com |

The Buchwald-Hartwig amination and its C-O coupling variant represent a powerful, palladium-catalyzed alternative for forming C-N and C-O bonds. organic-chemistry.org These reactions generally proceed under milder conditions and exhibit broad substrate scope and functional group tolerance, often providing higher yields than classical methods. libretexts.orgwuxiapptec.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for optimizing the reaction and achieving high selectivity. For example, ligands like tBuXphos and Davephos have been developed for specific classes of nucleophiles, such as indazoles and indoles, respectively. libretexts.org

The following table summarizes data from studies on Buchwald-Hartwig type couplings for synthesizing related molecules, showcasing the yields achieved under various conditions.

| Aryl Halide/Triflate | Amine/Alcohol | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromides | Aniline | Pd(OAc)₂ / Ligand | - | - | - | up to 90 | researchgate.net |

| Aryl Halides | Ammonia (B1221849) | Pd(dba)₂ / Ligand | NaOt-Bu | Toluene | 110 | - | |

| Aryl Mesylates | Various Amines | Pd/CM-phos | - | - | - | Good to Excellent | |

| 2-Iodo-N-(2-methoxyphenyl)benzamide | Thiophenol | - | - | - | - | 60 | nih.gov |

The synthesis of the target molecule, this compound, would likely proceed via a nucleophilic aromatic substitution (SₙAr) reaction, such as an Ullmann or Buchwald-Hartwig coupling, between 2-aminophenol and a suitably activated 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile). Alternatively, the coupling of 4-aminophenol with an activated 2-halobenzonitrile could be employed. The amino group is often introduced in a later step by reducing a precursor nitro group (e.g., in 4-(2-nitrophenoxy)benzonitrile). This reduction is commonly achieved with high yield using reagents like SnCl₂·2H₂O or catalytic hydrogenation. nih.gov The careful selection of the synthetic route and optimization of reaction conditions, particularly the catalyst-ligand-base system, are paramount for developing a high-yielding and selective protocol.

Mechanistic Studies and Chemical Reactivity of 4 2 Aminophenoxy Benzonitrile

Elucidation of Nucleophilic Aromatic Substitution Reaction Mechanisms

The synthesis of 4-(2-Aminophenoxy)benzonitrile and its derivatives often involves a nucleophilic aromatic substitution (SNA_r) reaction. In a typical synthesis, an appropriately substituted fluorobenzene (B45895) derivative reacts with a phenol (B47542) intermediate in the presence of a base like cesium carbonate and a solvent such as dimethylformamide (DMF). The reaction is generally heated to facilitate the substitution. kuleuven.be This process is a cornerstone in the formation of the diaryl ether linkage present in the molecule.

The mechanism of nucleophilic aromatic substitution is distinct from electrophilic aromatic substitution. It involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to a substitution reaction. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring enhances its reactivity towards nucleophiles. masterorganicchemistry.com In the context of synthesizing derivatives of this compound, the reaction between a dinitro-, dichloro-, or chloronitro-substituted benzonitrile (B105546) and an alkali-metal salt of an aminophenol in a dipolar aprotic solvent is a key example. google.com For instance, 2,6-di-(4-aminophenoxy)benzonitrile can be synthesized via the nucleophilic substitution of 2,6-dichlorobenzonitrile (B3417380) with 4-aminophenol (B1666318). researchgate.net

The reactivity in these substitutions is influenced by the position of the electron-withdrawing groups. Groups positioned ortho or para to the leaving group accelerate the reaction more effectively than those in the meta position. masterorganicchemistry.com This is a critical consideration in designing synthetic routes for complex molecules containing the this compound scaffold.

Reactivity Profile of the Aromatic Amino Group

The aromatic amino group in this compound is a key site for a variety of chemical transformations, including condensation and acylation reactions.

Amine-Initiated Condensation Reactions (e.g., Schiff Base Formation for Phthalocyanine (B1677752) Synthesis)

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). nepjol.infomwjscience.com These reactions are fundamental in the synthesis of various heterocyclic compounds and have been explored for the preparation of novel Schiff base derivatives. nih.govmdpi.com For example, Schiff bases can be synthesized by refluxing an equimolar mixture of a primary amine and an aldehyde in a suitable solvent like absolute ethanol. nih.gov

Systematic studies on mechanochemical synthesis have also demonstrated the formation of Schiff bases from solid aromatic primary amines and aldehydes. researchgate.net The reactivity of the amine can be influenced by electronic effects of substituents on the aromatic ring. researchgate.net While specific examples detailing the use of this compound in phthalocyanine synthesis via Schiff base formation are not prevalent in the provided results, the general reactivity of aromatic amines in forming Schiff bases is well-established and is a plausible pathway for such syntheses. nepjol.infomwjscience.comnih.gov

Acylation and Derivatization Reactions of the Amino Moiety

The amino group of this compound can be readily acylated, a process that involves the introduction of an acyl group. gcms.cz Acylation is a common derivatization technique used to modify the properties of the parent molecule. gcms.cz For instance, the reaction of an amine with a perfluoroacid anhydride (B1165640) yields stable and volatile derivatives. gcms.cz This type of reaction is crucial for preparing various amide derivatives. In one example, N-(2-((2-aminophenoxy)methyl)benzyl)-4-((4- methylpiperazin-1-yl)methyl)benzamide was reacted with 2-chloro-5-nitrobenzoyl chloride in the presence of triethylamine (B128534) to yield the corresponding acylated product. rsc.org This highlights the nucleophilic character of the amino group and its utility in forming amide bonds, which is a key step in the synthesis of more complex molecules. rsc.org

Reactivity Profile of the Nitrile Group

The nitrile group (-C≡N) is another key functional group in this compound, offering distinct pathways for chemical modification.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or its corresponding salt under either acidic or basic conditions. libretexts.orgsavemyexams.comlibretexts.org This transformation proceeds through an amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis involves heating the nitrile with a dilute acid, such as hydrochloric acid, under reflux. libretexts.org The reaction yields a carboxylic acid and an ammonium (B1175870) salt. savemyexams.com

Base-catalyzed hydrolysis is achieved by heating the nitrile with an alkali solution, like sodium hydroxide (B78521). libretexts.org This process initially forms a carboxylate salt and ammonia (B1221849). savemyexams.comchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. savemyexams.comlibretexts.org A specific example involves the hydrolysis of 2,4-di-(4-aminophenoxy)benzonitrile using a solution of potassium hydroxide in methanol (B129727) and water, followed by neutralization with sulfuric acid to precipitate the corresponding benzoic acid derivative. google.com

| Hydrolysis Condition | Reactants | Intermediate | Final Product (after workup) |

| Acidic | Nitrile, H₂O, H⁺ | Amide | Carboxylic Acid, Ammonium Salt |

| Basic | Nitrile, OH⁻, H₂O | Imidic Acid, Amide | Carboxylate Salt, Ammonia |

This table summarizes the general pathways for nitrile hydrolysis.

Exploration of Cycloaddition and Other Nitrile-Specific Transformations

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. While specific examples involving this compound are not explicitly detailed in the provided search results, the general reactivity of nitriles in such reactions is known. For instance, [3+2] cycloaddition reactions of benzonitrile N-oxide with substituted benzylideneanilines have been studied. icm.edu.pl Cycloaddition reactions are powerful tools for constructing carbocyclic and heterocyclic systems. researchgate.netrsc.org The nitrile group's participation in these reactions opens avenues for the synthesis of complex, polycyclic structures. Further research could explore the potential of the nitrile group in this compound to engage in various cycloaddition pathways, such as [2+2], [3+2], and [4+2] cycloadditions, to generate novel molecular architectures. researchgate.netnih.gov

Investigation of Polymerization Initiation and Propagation Mechanisms

The chemical reactivity of this compound in polymerization processes is primarily dictated by its two key functional groups: the primary aromatic amine (-NH₂) and the nitrile (-C≡N) group. These groups allow the molecule to participate in various polymerization reactions, acting either as a monomer in polycondensation reactions or as a reactive curing agent or catalyst in addition polymerizations. Mechanistic studies, often conducted on structurally analogous compounds, provide significant insight into the initiation and propagation pathways involving this class of molecules.

The primary amine group serves as a highly reactive nucleophilic site, capable of initiating polymerization by attacking electrophilic species. This is the fundamental initiation step in the synthesis of high-performance polymers like polyimides and polyamides. In these reactions, this compound would function as a diamine monomer, reacting with comonomers such as dianhydrides or diacid chlorides. google.comvt.edu

The polymerization initiation for polyimides, for example, occurs via the nucleophilic substitution reaction where the amino group attacks one of the carbonyl carbons of a dianhydride. vt.edu This step opens the anhydride ring to form a poly(amic acid) (PAA) precursor. google.com The propagation of the polymer chain proceeds through the subsequent reaction of the remaining amino and anhydride groups, leading to a high molecular weight PAA. vt.edu This precursor is then typically converted to the final polyimide through thermal or chemical imidization. google.com Research on various unsymmetrical and symmetrical aminophenoxy benzonitrile diamines demonstrates this well-established two-step mechanism. lookchem.comresearchgate.net

In a different role, the amino group can act as a catalyst for the polymerization of thermosetting resins, such as those based on phthalonitrile (B49051) (PN). rsc.orgresearchgate.net Studies on the closely related catalyst, 4-(4-aminophenoxy)-phthalonitrile (4-APN), show that the -NH₂ group has high catalytic performance in the curing of PN resins. researchgate.net The proposed mechanism involves the generation of ammonia during the cross-linking process, which then facilitates the cyclotrimerization of nitrile groups to form highly stable phthalocyanine and triazine rings. rsc.orgmdpi.com This network formation constitutes the propagation phase of the curing process. The nitrile group on the this compound molecule itself can also participate in this propagation, becoming incorporated into the cross-linked polymer network. researchgate.net

The following tables present research findings on the polymerization of related aminophenoxy benzonitrile compounds, illustrating the general principles of initiation and propagation.

Table 1: Synthesis and Properties of Polyimides from Various Aminophenoxy Benzonitrile Diamines and Dianhydrides

This table summarizes the synthesis of various polyimides using aminophenoxy benzonitrile-containing diamines, highlighting the reaction conditions and key thermal properties of the resulting polymers. The data illustrates the propagation of poly(amic acid)s and their conversion to polyimides. lookchem.com

| Diamine Monomer | Dianhydride Comonomer | Polymer Solution Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C, in Air) |

|---|---|---|---|---|

| 3,4-APBN | 6FDA | 0.51 | 271 | 542 |

| 3,4-APBN | DSDA | 0.43 | 249 | 505 |

| 3,4-APBN | OPDA | 0.62 | 253 | 515 |

| 3,4-APBN | BTDA | 0.55 | 293 | 523 |

| 3,4-APBN | PMDA | 0.79 | 332 | 530 |

| 4,4-APBN | 6FDA | 1.53 | 295 | 551 |

Table 2: Catalytic Curing of Phthalonitrile Containing Benzoxazine (B1645224) (BA-ph)

This table presents data on the curing behavior of a phthalonitrile-containing benzoxazine resin (BA-ph) when using an aminophenoxy benzonitrile derivative as a curing agent. The data shows how the addition of the amine-containing compound initiates and accelerates the polymerization, as indicated by the gelation time. researchgate.net

| Curing Agent | Concentration of Curing Agent (wt%) | Curing Temperature (°C) | Gelation Time (s) |

|---|---|---|---|

| None | 0 | 220 | >7200 |

| BAB | 5 | 220 | 1980 |

| BAB | 10 | 220 | 1260 |

| BAB | 15 | 220 | 900 |

| BAB | 15 | 200 | 2280 |

| BAB | 15 | 240 | 300 |

Advanced Materials Science Applications As a Monomer and Functional Building Block

Polymer Synthesis Utilizing 4-(2-Aminophenoxy)benzonitrile and its Diamine Analogs

The versatile chemical nature of aminophenoxy benzonitrile (B105546) derivatives allows their use in the synthesis of a wide range of high-performance polymers. The amine groups readily participate in polycondensation reactions to form amide or imide linkages, while the nitrile group can either be retained as a polar functional group in the polymer backbone or be involved in subsequent cross-linking reactions to form thermoset networks.

Aromatic polyamides are synthesized from nitrile-containing diamines, such as 2,6-bis(4-aminophenoxy)benzonitrile and 2,4-di(4-aminophenoxy)benzonitrile, through direct polycondensation with various aromatic dicarboxylic acids or their acid chlorides. researchgate.netgoogle.com A common method for this synthesis is the Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.netcapes.gov.br

The resulting polyamides are generally amorphous and exhibit good solubility in polar organic solvents such as NMP and N,N-dimethylacetamide (DMAc). researchgate.netcapes.gov.br This improved processability is a significant advantage over many traditional aromatic polyamides. The thermal properties are robust, with glass transition temperatures (Tg) typically ranging from 203°C to 268°C and 10% weight loss temperatures exceeding 450°C in both nitrogen and air atmospheres. researchgate.netcapes.gov.br The mechanical properties of films cast from these polyamides show high tensile strength and modulus. capes.gov.brresearchgate.net For instance, films made from poly(amide-imide)s derived from 2,6-bis(m-aminophenoxy)benzonitrile have shown a tensile modulus of up to 3.6 GPa. researchgate.net

| Diamine Monomer | Dicarboxylic Acid | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Source |

|---|---|---|---|---|---|

| 1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene | Isophthalic acid | 84 | 6 | 2.1 | capes.gov.br |

| 1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene | Terephthalic acid | 73 | 4 | 2.5 | capes.gov.br |

| 1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene | 4,4'-Oxydibenzoic acid | 81 | 7 | 2.0 | capes.gov.br |

| 2,6-bis(m-aminophenoxy)benzonitrile | Trimellitic anhydride (B1165640) chloride | 28 | 1.14 | 3.6 | researchgate.net |

| 2,6-bis(p-aminophenoxy)benzonitrile | Trimellitic anhydride chloride | 127 | 7.88 | 2.9 | researchgate.net |

Polyimides are typically synthesized via a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride. google.compageplace.de When using nitrile-containing diamines like 2,6-bis(4-aminophenoxy)benzonitrile, the first step is a polyaddition reaction in a polar solvent (e.g., DMAc, NMP) to form a high-molecular-weight poly(amic acid) (PAA) precursor. google.comresearchgate.net

The second step is imidization, where the PAA is converted to the final polyimide through cyclodehydration. researchgate.net This can be achieved by either thermal curing, which involves heating the PAA film or solution at temperatures up to 300°C, or by chemical imidization at lower temperatures using a dehydrating agent like a mixture of acetic anhydride and pyridine. google.comlew.ro The resulting polyimide films are often tough, flexible, and creasable. google.comresearchgate.net

The incorporation of the benzonitrile moiety enhances several properties. Many of these polyimides exhibit excellent solubility in a range of organic solvents, a desirable trait for processing. researchgate.netlew.ro They also possess high thermal stability, with glass transition temperatures (Tg) reported between 210°C and 360°C and decomposition temperatures above 400°C. researchgate.netresearchgate.net A key feature is the influence of the polar nitrile group on the polymer's dielectric properties, leading to an increase in the dielectric constant. researchgate.netlew.ro

| Dianhydride Monomer | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Dielectric Constant (1 MHz) | Source |

|---|---|---|---|---|---|---|

| BPADA | 210 | 85 | 7.8 | 1.85 | 3.58 | researchgate.net |

| 6FDA | 231 | 92 | 8.5 | 1.96 | 3.42 | researchgate.net |

| BPDA | 258 | 115 | 9.6 | 2.12 | 3.71 | researchgate.net |

| PMDA | 260 | 108 | 6.5 | 1.36 | 3.85 | researchgate.net |

Poly(amide-imide)s (PAIs) combine the high thermal stability of imides with the favorable mechanical properties and processability of polyamides. unitbv.ro One synthetic route involves the direct polycondensation of a diimide-dicarboxylic acid with an aromatic diamine, such as 2,6-bis(aminophenoxy)benzonitrile. researchgate.netunitbv.ro This reaction is often carried out in NMP with triphenyl phosphite and pyridine as condensing agents. unitbv.rontu.edu.tw

These copolymers are generally amorphous and readily soluble in polar aprotic solvents like NMP and DMAc, from which flexible and tough films can be cast. ntu.edu.twtandfonline.com The thermal properties are excellent, with glass transition temperatures typically in the range of 220–280°C and 10% weight loss temperatures often exceeding 500°C in a nitrogen atmosphere. unitbv.rontu.edu.twtandfonline.com The specific properties can be tuned by varying the structure of both the diamine and the diimide-diacid monomer. unitbv.ro

| Diimide-Diacid | Diamine | Inherent Viscosity (dL/g) | Tg (°C) | T10 (°C, in N₂) | Source |

|---|---|---|---|---|---|

| PPMIB | 4,4'-Oxydianiline | 0.42 | 280 | 545 | tandfonline.com |

| PPMIB | 4,4'-(p-Phenylenedioxy)dianiline | 0.35 | 265 | 530 | tandfonline.com |

| PPMIB | 1,3-Bis(4-aminophenoxy)benzene | 0.50 | 250 | 515 | tandfonline.com |

| Diimide from Biphenyl-2,2'-dicarboxylic acid | m-Phenylenediamine | 0.31 | 257 | 520 | ntu.edu.tw |

| Diimide from Biphenyl-2,2'-dicarboxylic acid | p-Phenylenediamine | 0.23 | >350 | 535 | ntu.edu.tw |

Polyarylene ether nitriles (PENs) are synthesized via nucleophilic aromatic substitution polycondensation. A common method involves the reaction of an activated dihalo-benzonitrile, such as 2,6-dichlorobenzonitrile (B3417380), with various aromatic bisphenols (e.g., hydroquinone, resorcinol) in a polar aprotic solvent like NMP or sulfolane, using a weak base like potassium carbonate (K₂CO₃). researchgate.netresearchgate.net

These polymers are known for their high thermal stability, with decomposition temperatures typically starting above 400°C and significant char yields (over 30%) at 900°C under a nitrogen atmosphere. researchgate.netresearchgate.net The glass transition temperature and crystallinity of the resulting PENs can be controlled by altering the structure of the bisphenol monomer. For example, incorporating resorcinol (B1680541) units tends to decrease the Tg and crystallinity compared to using hydroquinone. researchgate.net These materials are valued for their combination of thermal resistance and chemical stability.

| Bisphenol Monomer(s) | Tg (°C) | T10 (°C, in N₂) | Char Yield at 900°C (N₂) | Source |

|---|---|---|---|---|

| Hydroquinone | 225 | 500 | 55% | researchgate.net |

| Resorcinol | 190 | 490 | 48% | researchgate.netresearchgate.net |

| 4,4'-Dihydroxydiphenyl sulfone | 245 | 490 | 35% | researchgate.net |

| Methylhydroquinone | 210 | 420 | 45% | researchgate.net |

| tert-Butyl hydroquinone | 200 | 425 | 30% | researchgate.net |

The nitrile group in this compound and its analogs can participate in curing reactions, particularly in the formation of thermosetting polymers. This is especially relevant in phthalonitrile-based resins, where the terminal nitrile groups undergo thermally induced cyclotrimerization to form highly cross-linked, thermally stable triazine rings. vt.eduresearchgate.net This process is often initiated or catalyzed by small amounts of a curing agent, which can be an amine. vt.eduresearchgate.net

The curing behavior is typically analyzed using Differential Scanning Calorimetry (DSC), which can identify the temperatures of curing exotherms and calculate the enthalpy of reaction. researchgate.netmdpi.comnih.gov Isoconversional kinetic models, such as those developed by Kissinger or Friedman, are often applied to DSC data gathered at multiple heating rates to determine the activation energy (Ea) of the curing process. researchgate.netunits.it Fourier Transform Infrared Spectroscopy (FTIR) is used to track the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of new structures (e.g., triazine rings), providing mechanistic insights into the crosslinking reactions. researchgate.netresearchgate.netmdpi.com In some systems with multiple reactive groups, such as those containing both benzoxazine (B1645224) and nitrile moieties, DSC reveals a dual polymerization process: the ring-opening of the oxazine (B8389632) ring at a lower temperature, followed by the crosslinking polymerization of the nitrile groups at a higher temperature. mdpi.com

Formation of Polyarylene Ether Nitriles and Related High-Performance Polymers

Development of Functional Materials and Composites

The unique properties imparted by the this compound monomer and its analogs make them valuable for creating advanced functional materials and composites.

The polar nitrile group is known to increase the dielectric constant of polymers, making nitrile-containing polyimides suitable for applications in electronic components where high dielectric permittivity is desired. researchgate.netlew.ro

Furthermore, the amine functionalities allow these molecules to be grafted onto other materials. For example, 2,6-bis(4-aminophenoxy)benzonitrile has been used to functionalize graphene oxide (GO). ijcce.ac.ir The diamine attaches to the GO surface via hydrogen bonding and nucleophilic substitution, acting as a bridge between nanosheets. ijcce.ac.ir This modification improves the interfacial binding and creates active sites, leading to materials with enhanced electrochemical stability and pseudocapacitance, which are promising for supercapacitor applications. ijcce.ac.ir

These monomers are also incorporated into high-performance composites. Glass fiber-reinforced composites based on resins containing these monomers exhibit excellent mechanical and thermomechanical properties. researchgate.netmdpi.com Additionally, nanocomposites have been developed by blending nitrile-containing polyimides with multi-walled carbon nanotubes (MWCNTs) to create flexible, free-standing films for energy storage applications. mdpi.com Hybrid materials, such as those combining a benzonitrile-containing polybenzoxazine with inorganic fillers like titania (TiO₂), have shown enhanced thermomechanical properties and flame retardancy. mdpi.com

Engineering of Materials with Tailored Electrical and Mechanical Response

The use of this compound and its isomers as monomers allows for the precise engineering of polymeric materials with customized electrical and mechanical properties. The introduction of the polar cyano (-CN) group into the polymer backbone is a key strategy for enhancing dielectric properties. researchgate.netmdpi.com The large dipole moment of the nitrile group provides a strong interaction with an applied electric field, which can increase the dielectric constant of the resulting polymers. researchgate.net This makes such polymers suitable for applications in microelectronics and high-temperature sensors. rsc.org

In polyimide systems, the incorporation of nitrile groups has been shown to enhance thermal stability while also providing opportunities for crosslinking. mdpi.com The mechanical properties of these materials can also be tuned. For instance, polyimides derived from nitrile-containing diamines exhibit high tensile strengths and excellent thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.netrsc.org The combination of flexible ether linkages and rigid aromatic units in the polymer structure, derived from monomers like this compound, allows for the creation of materials that are both tough and processable. researchgate.net Furthermore, the development of nanocomposites, for example by incorporating single-walled carbon nanotubes (SWNTs) into a polyimide matrix derived from nitrile-substituted diamines, can lead to materials with enhanced electromechanical responses, demonstrating an electrostrictive effect where strain is proportional to the square of the applied electric field. core.ac.uk

Piezoelectric Polyimides: Synthesis and Characterization of Electromechanical Properties

Aromatic polyimides containing polar functional groups, particularly the nitrile (-CN) group, have garnered significant interest for their potential in high-temperature piezoelectric applications. rsc.org The piezoelectric effect in these polymers arises from the orientation of molecular dipoles within the material upon poling. rsc.org The nitrile group, with its large dipole moment, is a critical component in inducing this piezoelectric response. researchgate.net

The synthesis of these piezoelectric polyimides typically involves a two-step polycondensation reaction. First, a diamine monomer, such as an isomer of aminophenoxy benzonitrile, is reacted with an aromatic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. researchgate.netuminho.pt This precursor is then thermally or chemically treated to induce cyclization, forming the final polyimide structure. uminho.pt The properties of the resulting piezoelectric polyimide are highly dependent on the chemical structure of the monomers, including the position and number of the nitrile groups. researchgate.netuminho.pt For example, studies on polyimides derived from different isomers of (aminophenoxy)benzonitrile have shown that the arrangement of the -CN groups significantly influences the piezoelectric coefficient (d₃₃). uminho.pt

Research has demonstrated that amorphous polyimides containing cyano groups can exhibit stable piezoelectric responses at elevated temperatures, a significant advantage over traditional piezoelectric polymers like fluoropolymers. researchgate.netuminho.pt For instance, polyimides synthesized from 4,4'-oxydiphthalic anhydride and various cyano-containing diamines have been characterized for their dielectric and piezoelectric properties, confirming that the frozen-in polarization is mainly due to the dipolar orientation of the -CN groups. uminho.pt While early examples showed modest piezoelectric coefficients, ongoing research focuses on optimizing the polymer structure and poling process to enhance this electromechanical coupling for applications in sensors and microelectromechanical systems (MEMS). rsc.orguminho.pt

Table 1: Piezoelectric Properties of Polyimides Derived from Nitrile-Containing Diamines

This table is generated based on data from related isomeric structures to illustrate the typical range of properties.

| Polymer System | Diamine Monomer | Dianhydride | Piezoelectric Coefficient (d₃₃, pC/N) | Glass Transition Temp. (°C) |

| Poly2-6 | 2,6-bis(3-aminophenoxy)benzonitrile | 4,4'-oxydiphthalic anhydride | 0.091 | ~210-260 |

| Poly2CN | 1,3-bis-2-cyano-3-(3-aminophenoxy)phenoxybenzene | 4,4'-oxydiphthalic anhydride | 0.168 | Not Specified |

| S-IPNs | 2,6-bis(3-aminophenoxy)benzonitrile (in copolymer) | 4,4′-oxydiphthalic anhydride | up to 44 pm/V* | Not Specified |

Note: The value for S-IPNs is reported in pm/V, which is dimensionally equivalent to pC/N. Data is compiled from studies on related isomeric structures to provide representative values. researchgate.netrsc.orguminho.pt

Optical Materials: Investigation of Luminescent and Aggregation-Induced Emission Phenomena

The incorporation of specific chromophores into polymer structures can lead to materials with interesting optical properties, such as luminescence. researchgate.net A particularly notable phenomenon is Aggregation-Induced Emission (AIE), where molecules that are weakly emissive in solution become highly luminescent upon aggregation or in the solid state. acs.orgrsc.org This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which minimizes non-radiative decay pathways. researchgate.net

Materials derived from monomers like this compound can be designed to exhibit such properties. The presence of donor-acceptor structures within the molecule can lead to multifunctional properties including luminescence. acs.org The non-planar structure of such molecules can restrict the formation of π-π stacking in the solid state, which is a common cause of fluorescence quenching, thus promoting AIE. acs.org

Research into organic luminogens has shown that by combining molecules with complementary emission colors (e.g., blue and yellow), it is possible to generate white light emission. acs.org The development of single-component white-light emitting materials is also an active area of research. researchgate.net Polymers containing cyano groups, such as those derived from this compound, can be tailored for optical applications. mdpi.com While specific AIE studies on polymers from this compound are not extensively detailed in the provided results, the general principles of AIE suggest that its structural features—a donor amine, an ether linkage, and an acceptor nitrile group—make it a promising building block for creating novel luminescent and AIE-active materials for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netacs.org

High-Performance Gas Separation Membranes

Polyimides are well-regarded for their use in gas separation membranes due to their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net The performance of these membranes is highly dependent on the specific chemical structure of the polymer. The incorporation of nitrile groups into the polyimide backbone, for instance by using monomers like this compound, can enhance the polymer's properties for gas separation applications. researchgate.netrsc.org

The presence of the polar nitrile group can influence the intermolecular interactions within the polymer matrix, affecting both the permeability and selectivity of the membrane for different gases. researchgate.net Polyimides containing benzonitrile units have been identified as promising candidates for high-performance gas separation due to their combination of good solubility for processing, high-quality film-forming ability, and thermal stability. rsc.orgresearchgate.net These properties allow for the fabrication of thin, robust membranes via solution-casting methods. researchgate.netrsc.org

Studies on polyimides derived from the related monomer 2,6-bis(4-aminophenoxy)benzonitrile have shown their potential in separating gases such as O₂, H₂, CO₂, and CH₄. researchgate.net The introduction of flexible ether linkages can improve the processability of the polymers without significantly compromising their thermal properties. researchgate.net The goal is to create membranes that offer a favorable balance between high gas permeability and high selectivity for specific gas pairs (e.g., CO₂/CH₄), which is crucial for applications like natural gas purification and carbon capture. evonik.comtoray.com

Table 2: Gas Permeability of a Polyimide Membrane Containing Benzonitrile Units

This table presents representative data for a polyimide derived from 3-(bis(4-aminophenyl)amino)benzonitrile and 6FDA to illustrate typical performance.

| Gas | Permeability (Barrer*) |

| H₂ | 75.3 |

| CO₂ | 38.6 |

| O₂ | 8.1 |

| CH₄ | 0.8 |

1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data from a study on a related N-benzonitrile side-chain polyimide. rsc.org

Nanomaterial Functionalization and Hybrid Composites (e.g., Graphene Oxide Modification)

The functionalization of nanomaterials like graphene oxide (GO) with organic molecules is a powerful strategy to create hybrid composites with enhanced properties. The amine group in this compound makes it suitable for covalently bonding to the oxygen-containing functional groups on the surface of GO. ijcce.ac.irijcce.ac.ir This process can improve the dispersion of the nanomaterial within a polymer matrix and create a strong interfacial bond, leading to improved material performance. researchgate.netnih.gov

Research has been conducted on the functionalization of GO using the related diamine, 2,6-bis(4-aminophenoxy)benzonitrile (BAAP). ijcce.ac.irijcce.ac.ir In these studies, GO was modified with BAAP through ultrasonication and reflux methods. ijcce.ac.ir Characterization of the resulting functionalized graphene oxide (FGO) confirmed the successful attachment of the diamine. ijcce.ac.irijcce.ac.ir This covalent functionalization was found to partially reduce the graphene oxide and increase the interlayer spacing, which in turn increases the number of active sites and the surface area of the material. ijcce.ac.ir

The resulting FGO-diamine hybrid materials have shown significant promise for electrochemical applications, particularly as electrode materials for supercapacitors. ijcce.ac.irijcce.ac.ir The functionalized material exhibits pseudocapacitive behavior, leading to increased capacitance and good electrochemical stability. ijcce.ac.ir This approach of using aminophenoxy benzonitrile derivatives to modify GO demonstrates a viable route to developing advanced hybrid composites for energy storage and other applications where tailored electrical properties are required. ijcce.ac.ir

Structure-Property Relationships in Polymeric Systems

Impact of Isomeric Substitution on Polymer Solubility, Thermal Transitions, and Film Properties

The isomeric position of the functional groups on a monomer has a profound impact on the properties of the resulting polymer. In the case of aminophenoxy benzonitriles used in the synthesis of polyimides and polyamides, changing the substitution pattern (e.g., para- vs. meta- vs. ortho-linkages) can significantly alter the polymer's solubility, thermal characteristics, and mechanical properties. uminho.ptresearchgate.net

The geometry of the diamine monomer influences the packing of the polymer chains. For instance, polymers derived from meta-substituted diamines, such as 2,6-bis(3-aminophenoxy)benzonitrile, tend to have a more kinked and less linear backbone compared to their para-substituted counterparts like 2,6-bis(4-aminophenoxy)benzonitrile. researchgate.net This structural difference has direct consequences for material properties:

Solubility: The less regular, kinked structure resulting from meta-substitution disrupts efficient chain packing. This generally leads to improved solubility in organic solvents. Polyamides and poly(amide-imide)s derived from 2,6-bis(3-aminophenoxy)benzonitrile have been found to be soluble in various dipolar aprotic solvents like NMP, DMAc, and DMSO. researchgate.net In contrast, polymers from more rigid, linear para-linked diamines can exhibit lower solubility. researchgate.net

Thermal Transitions: The glass transition temperature (Tg) is a key indicator of a polymer's thermal stability and processing window. The Tg is influenced by the rigidity and mobility of the polymer chains. Often, more rigid backbones resulting from para-substitution lead to higher Tg values compared to the more flexible chains from meta-isomers. A study comparing polyamides derived from isophthalic acid showed that the polymer from the 3-aminophenoxy isomer had a Tg of 226°C, while the one from the 4-aminophenoxy isomer had a higher Tg of 244°C. researchgate.net

Film Properties and Crystallinity: The ability of polymer chains to pack into ordered structures affects crystallinity. Polymers from symmetric, linear para-isomers are more likely to be semi-crystalline, whereas the irregular structure of meta-isomers favors the formation of amorphous materials. researchgate.net This, in turn, affects the mechanical properties of films cast from these polymers. Amorphous polymers are typically transparent and can form tough, flexible films. researchgate.netresearchgate.net

These structure-property relationships highlight the importance of monomer design in tailoring the final characteristics of high-performance polymers.

Table 3: Comparison of Properties based on Isomeric Substitution

This table compiles data for polyamides derived from different diamine isomers and isophthalic acid to illustrate the impact of substitution.

| Property | Polymer from 2,6-bis(3-aminophenoxy)benzonitrile (meta-linkage) | Polymer from 2,6-bis(4-aminophenoxy)benzonitrile (para-linkage) |

| Inherent Viscosity (dL/g) | 0.44 | 0.93 |

| Glass Transition Temp. (Tg, °C) | 226 | 244 |

| 10% Weight Loss Temp. (°C) | 450 | 470 |

| Solubility in NMP | Soluble | Soluble |

| Crystallinity | Amorphous | Amorphous |

Source: Data compiled from a comparative study on polyamides. researchgate.net

Role of Pendant Functional Groups in Modifying Polymer Behavior

The behavior of polymers derived from monomers like this compound is significantly influenced by the pendant amine (-NH2) and nitrile (-CN) functional groups. While direct studies on polymers synthesized exclusively from this compound are limited in publicly available research, the effects of these functional groups are well-documented in polymers made from structurally similar aminophenoxy benzonitrile compounds.

The Nitrile (-C≡N) Group: The strong polarity and high bond dissociation energy of the nitrile group impart several desirable characteristics to a polymer backbone.

Increased Dielectric Constant: The high polarity of the cyano group leads to an increase in the dielectric constant of the resulting polymer. Research on polyimides derived from related diamine monomers, such as 2,6-bis(4-aminophenoxy)benzonitrile, confirms that incorporating a nitrile group into the polymer backbone enhances the dielectric constant of the material. researchgate.net This makes such polymers suitable for applications in electronic materials where high dielectric permittivity is required. researchgate.net

Improved Adhesion and Solubility: The polar nature of the nitrile group can promote adhesion to various substrates through dipole-dipole interactions. researchgate.netsapub.org Furthermore, the presence of such pendant groups can disrupt the regular packing of polymer chains, which often leads to improved solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). researchgate.netsapub.org

Cross-linking Site: The nitrile group serves as a potential site for post-polymerization modification, including cross-linking reactions. researchgate.netsapub.org This transformation can convert a thermoplastic polymer into a thermoset, thereby enhancing its thermal stability and mechanical properties.

The Amine (-NH₂) Group: The primary aromatic amine group is the main reactive site for polymerization. Its position and reactivity are crucial for monomer incorporation into a polymer chain.

Polymerization Site: The amine group readily reacts with various co-monomers, such as dianhydrides or diacid chlorides, to form high-performance polymers like polyimides and polyamides, respectively. researchgate.net

Influence on Reactivity: The nucleophilicity of the amine group, influenced by the electronic effects of the rest of the molecule, dictates the conditions required for polymerization.

The Ether (-O-) Linkage: Aryl-ether linkages are known to introduce flexibility into rigid polymer backbones. sapub.org This increased flexibility generally enhances the solubility and processability of otherwise intractable aromatic polymers without significantly compromising their thermal stability. sapub.org

A summary of the general effects of these functional groups, based on studies of related compounds, is presented in the table below.

| Functional Group | Property Modified | Effect | Rationale |

| Nitrile (-C≡N) | Thermal Stability | Increases | High bond dissociation energy. researchgate.net |

| Dielectric Constant | Increases | High polarity of the C≡N bond. researchgate.net | |

| Adhesion | Promotes | Polar interactions with substrates. researchgate.netsapub.org | |

| Cross-linking | Provides a reaction site | Can be thermally or chemically activated. sapub.org | |

| Amine (-NH₂) | Polymerization | Acts as reactive site | Nucleophilic reaction with electrophilic groups. researchgate.net |

| Ether (-O-) | Solubility & Processability | Increases | Introduces flexibility into the polymer backbone. sapub.org |

Application as Chain Extension Modifiers in Thermosetting Resin Systems

Thermosetting resins, such as bismaleimides (BMIs) and epoxy resins, are known for their high thermal stability and modulus but often suffer from brittleness. researchgate.netmdpi.com This brittleness can be mitigated by incorporating modifiers that increase the toughness of the cured network. This is typically achieved by reducing the cross-linking density.

Chain extenders are bifunctional molecules that react with the growing polymer chains, becoming part of the backbone and increasing the distance between cross-link points. A classic example is the use of a diamine to modify a BMI resin, where the two amine groups react with two maleimide (B117702) groups via Michael addition, thus "extending" the chain. researchgate.net

For a compound to function as a chain extender , it must possess at least two reactive functional groups. For instance, the related compound 2,6-di-(4-aminophenoxy)benzonitrile (DAPB) , which is a diamine, has been successfully demonstrated as a chain-extension modifier for commercial BMI resins. researchgate.netwiley.com The use of DAPB resulted in a cured resin with superior shear strength and heat resistance compared to both the unmodified resin and a system modified with a standard diamine. researchgate.net

However, This compound is a mono-amine . Possessing only one reactive primary amine group, it cannot function as a chain extender. Instead, it would act as a chain-terminating or chain-capping agent. When introduced into a thermosetting system like a BMI or epoxy resin, its single amine group would react with a functional site on a growing polymer chain (e.g., a maleimide or epoxy group), effectively capping that chain and preventing further propagation from that end.

The functional consequence of using a mono-amine modifier like this compound would be:

Modification of Thermomechanical Properties: This reduction in cross-link density would likely increase the fracture toughness of the material but would also be expected to decrease the glass transition temperature (Tg) and modulus.

Therefore, while this compound can be used to modify thermosetting resins, its role is fundamentally different from that of a chain extender due to its monofunctional nature. It acts as a reactive modifier that terminates chain growth to control network density.

Comprehensive Spectroscopic and Structural Characterization of 4 2 Aminophenoxy Benzonitrile and Derived Materials

Vibrational Spectroscopy for Molecular Structure and Reaction Monitoring (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups within 4-(2-Aminophenoxy)benzonitrile and for monitoring its conversion during polymerization reactions. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the amine (N-H), nitrile (C≡N), and aryl-ether (C-O-C) linkages.

The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹: one for the symmetric and one for the asymmetric N-H stretch. For instance, in the closely related compound 2,6-bis(3-aminophenoxy)benzonitrile, these peaks appear at 3448 and 3370 cm⁻¹. rsc.org Similarly, 2-Chloro-6-(4-aminophenoxy)benzonitrile shows N-H stretching at 3418 and 3349 cm⁻¹. lookchem.com The nitrile group (C≡N) presents a sharp, strong absorption band in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹. libretexts.org Studies on various aromatic nitrile-containing diamines and their derived polyimides consistently show this characteristic peak around 2225-2234 cm⁻¹. rsc.orglookchem.comgoogle.com The presence of the aryl-ether linkage is confirmed by a strong C-O-C stretching band, usually found around 1240 cm⁻¹. sapub.org

During the synthesis of polyimides from this diamine, FTIR is instrumental in monitoring the imidization process. The disappearance of the N-H stretching bands of the amine and the characteristic bands of the poly(amic acid) intermediate, coupled with the emergence of new, characteristic imide carbonyl (C=O) absorptions around 1780 cm⁻¹ (asymmetric stretch) and 1720 cm⁻¹ (symmetric stretch), confirms the successful cyclization to the final polyimide. google.commdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound/Data |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3350 - 3500 | rsc.orglookchem.com |

| Nitrile (-C≡N) | C≡N Stretch | 2225 - 2235 | rsc.orglookchem.comlibretexts.orggoogle.com |

| Aryl Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch | 1230 - 1250 | sapub.org |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides unambiguous confirmation of the molecular structure of this compound by mapping the chemical environments of all proton and carbon nuclei.

The ¹H-NMR spectrum of this compound displays distinct signals for the amine, and the two different aromatic rings. The protons on the aromatic rings (Ar-H) are expected to resonate in the downfield region, typically between 6.0 and 8.5 ppm. orgchemboulder.comorgchemboulder.com In related aromatic diamines, these signals appear in the 6.25-7.38 ppm range. rsc.org The protons of the aminophenoxy ring are generally shifted slightly upfield compared to those on the benzonitrile (B105546) ring due to the electron-donating effect of the amine and ether groups. The amine protons (-NH₂) themselves typically produce a broad singlet in the range of 1-5 ppm, with a specific chemical shift that can be influenced by solvent and concentration. orgchemboulder.com For example, the amine protons in 4-aminobenzonitrile (B131773) appear at 4.3 ppm, while those in 2,6-bis(3-aminophenoxy)benzonitrile are observed at 4.50 ppm. rsc.orgchemicalbook.com The complex splitting patterns (doublets, triplets, and multiplets) of the aromatic protons provide definitive information about the substitution pattern on each ring.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference Data |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 6.2 - 7.8 | Doublet, Triplet, Multiplet | rsc.orgorgchemboulder.com |

| Amine Protons (-NH₂) | ~4.5 | Broad Singlet | rsc.orgchemicalbook.com |

The ¹³C-NMR spectrum complements the ¹H-NMR data, providing a signal for each unique carbon atom in the molecule. The nitrile carbon (C≡N) is a key diagnostic peak, appearing in the 115-130 ppm range. libretexts.orgpressbooks.pub In the related 2,6-bis(3-aminophenoxy)benzonitrile, this signal is found at 112.31 ppm. rsc.org The aromatic carbons resonate between approximately 108 and 160 ppm. The carbons directly bonded to the ether oxygen (C-O) and the amine nitrogen (C-N) are shifted significantly downfield within this range due to the electronegativity of the heteroatoms. The quaternary carbon of the benzonitrile ring to which the nitrile group is attached is typically found around 109-112 ppm. rsc.org The carbon attached to the ether linkage on the benzonitrile ring (C-O) and the carbon attached to the amine group on the phenoxy ring (C-NH₂) are expected near the downfield end of the aromatic region, often above 140 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference Data |

|---|---|---|

| Nitrile Carbon (-C≡N) | 112 - 120 | rsc.orglibretexts.org |

| Aromatic Carbons (Ar-C) | 108 - 140 | rsc.org |

| Aromatic Carbon (Ar-C-N) | ~145 - 150 | rsc.org |

| Aromatic Carbon (Ar-C-O) | ~150 - 162 | lookchem.com |

| Quaternary Carbon (Ar-C-CN) | ~109 - 112 | rsc.org |

Proton Nuclear Magnetic Resonance (1H-NMR)

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure and Optical Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of this compound. The spectrum is expected to show strong absorption bands corresponding to π-π* transitions within the aromatic rings. mdpi.com The presence of the amino, ether, and nitrile substituents modifies the electronic structure, often causing shifts in the absorption maxima (λ_max). Aromatic diamines typically exhibit strong absorption due to their conjugated structures. oup.comoup.com

The optical properties of polymers derived from this monomer are of significant interest. For example, polyimides synthesized from unsymmetrical diamines, such as 3,4-APBN, often exhibit improved optical transparency compared to those from symmetrical analogs. lookchem.comresearchgate.net This is because the irregular, unsymmetrical structure disrupts the intermolecular charge-transfer complexes (CTCs) that are common in aromatic polyimides and contribute to color. lookchem.com The UV-Vis spectra of thin films made from these polymers are used to determine their cutoff wavelength (λ₀), a measure of transparency, which is a critical parameter for applications in electronics and optics. rsc.org

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. The compound has a molecular formula of C₁₃H₁₀N₂O, giving a calculated molecular weight of approximately 210.23 g/mol . americanelements.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, verifying the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 210. While nitriles can sometimes show weak molecular ion peaks, the aromatic nature of this compound should help stabilize the radical cation. libretexts.org Key fragmentation pathways would likely involve the cleavage of the ether bond, which is one of the weaker bonds in the structure. This would lead to fragment ions corresponding to the aminophenoxy radical cation and the benzonitrile radical cation, or their neutral/radical counterparts, depending on how the charge is distributed. Further fragmentation could involve the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). Analysis of these fragments helps to piece together and confirm the molecule's structure.

X-ray Diffraction (XRD) for Crystalline Structure, Amorphous Content, and Intercalation Studies

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of solid materials. While specific single-crystal XRD data for this compound is not widely reported, XRD is crucial for analyzing the morphology of polymers derived from it.

Many high-performance aromatic polyimides, particularly those synthesized from monomers with flexible ether linkages or unsymmetrical structures, tend to be amorphous rather than crystalline. researchgate.net XRD analysis of polyimide films reveals whether they possess long-range ordered crystalline domains or are predominantly amorphous, characterized by broad, diffuse scattering halos instead of sharp Bragg reflections. researchgate.netresearchgate.net The amorphous nature is often desirable as it can enhance solubility for processing and improve the optical transparency of films. The degree of crystallinity has a profound impact on the mechanical, thermal, and barrier properties of the final material, making XRD an essential characterization tool in the development of new polymers based on this compound.

Thermal Analysis Techniques for Polymer Characterization

The thermal stability and transition behaviors of polymers derived from this compound are critical determinants of their processing parameters and end-use applications. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide essential insights into these properties.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles and Char Yield

Thermogravimetric Analysis (TGA) is instrumental in evaluating the thermal stability and degradation characteristics of polymers. By monitoring the weight loss of a material as a function of temperature, TGA provides data on decomposition temperatures and the amount of residual char at high temperatures. Polymers derived from aminophenoxy benzonitrile structures, such as polyamides and polyimides, are known for their excellent thermal stability. researchgate.netnih.gov

For instance, polyamides synthesized from 2,6-bis(3-aminophenoxy)benzonitrile exhibit high thermal stability, with no significant weight loss observed below 350 °C. researchgate.net The char yield, which is the percentage of material remaining after thermal degradation, is a crucial indicator of fire resistance. Polyimides containing the benzonitrile moiety often exhibit high char yields, which is attributed to the high aromatic content and the crosslinking potential of the nitrile groups at elevated temperatures. researchgate.netmdpi.com Studies on related polyimides show 10% weight loss temperatures ranging from 470°C to 590°C in a nitrogen atmosphere, with char yields at 800°C or 900°C often exceeding 40% and in many cases reaching over 55%. researchgate.netnih.govntu.edu.tw For example, a series of polyimides derived from 2,6-bis(4-aminophenoxy)benzonitrile demonstrated 10% weight loss temperatures between 500°C and 590°C in nitrogen and char yields at 800°C in air ranging from 470°C to 580°C. researchgate.net The thermal stability is influenced by the chemical structure of the polymer backbone, with more rigid aromatic structures generally leading to higher decomposition temperatures and char yields. nih.govnih.gov

Table 1: Thermal Properties of Polymers Derived from Aminophenoxy Benzonitrile Moieties

| Polymer Type | Diamine Monomer | Dianhydride/Diacid | T10% (°C, N₂) | Char Yield (%) at high temp. | Reference |

|---|---|---|---|---|---|

| Polyamide | 2,6-bis(3-aminophenoxy)benzonitrile | Isophthalic acid | >350 (Td) | >40% at 900°C | researchgate.net |

| Polyamide | 2,6-bis(4-aminophenoxy)benzonitrile | Terephthalic acid | >350 (Td) | >40% at 900°C | researchgate.net |

| Polyimide | 2,6-bis(4-aminophenoxy)benzonitrile | PMDA | 590 | - | researchgate.net |

| Polyimide | 2,6-bis(4-aminophenoxy)benzonitrile | BPDA | 580 | - | researchgate.net |

| Polyimide | 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | PMDA | 537 | 60.8% at 800°C | nih.gov |

| Polyimide | 2-(3-Aminophenoxy)-6-(4-aminophenoxy)benzonitrile | PMDA | 546 | >48% at 850°C | lookchem.com |

Note: T10% refers to the temperature at which 10% weight loss is observed. Td refers to the decomposition temperature.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures and Curing Exotherms

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material. For polymers derived from this compound, DSC is crucial for determining the glass transition temperature (Tg) and for monitoring the exothermic heat flow during the curing of precursor materials like poly(amic acid)s.